

Application Notes and Protocols: Propyl Carbamate as an Intermediate in Chemical Reactions

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Compound of Interest

Compound Name: *Propyl carbamate*

Cat. No.: *B120187*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl carbamate (n-propyl carbamate) is a versatile organic compound that serves as a valuable intermediate in a variety of chemical reactions. Its bifunctional nature, possessing both an ester and an amide-like N-H group, allows for reactivity at multiple sites, making it a useful building block in organic synthesis. The carbamate moiety is a key structural feature in numerous pharmaceuticals and agrochemicals, imparting specific physicochemical and biological properties.^{[1][2][3][4]} Furthermore, **propyl carbamate** is a key precursor in the synthesis of crosslinking agents used in the textile industry.^{[5][6][7][8]}

These application notes provide an overview of the utility of **propyl carbamate** as a chemical intermediate, complete with detailed experimental protocols for its synthesis and subsequent reactions. The information is intended to guide researchers in leveraging this compound for the development of novel molecules and materials.

Physicochemical and Spectroscopic Data

For unambiguous identification and characterization of **propyl carbamate**, the following data is provided.

Table 1: Physicochemical Properties of **Propyl Carbamate**

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₂	[1][2][9][10]
Molecular Weight	103.12 g/mol	[1][2][9][10]
CAS Number	627-12-3	[1][9][10]
Appearance	White solid	[2]
Melting Point	60-62 °C	[2]
SMILES	CCCOC(=O)N	[9]
InChIKey	YNTOKMNHPRPSGFU-UHFFFAOYSA-N	[1][9][10]

Table 2: Spectroscopic Data for **Propyl Carbamate**

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.83 (br s, 2H, NH ₂), 4.02 (t, J=6.7 Hz, 2H, OCH ₂), 1.64 (sext, J=7.0 Hz, 2H, CH ₂ CH ₃), 0.93 (t, J=7.4 Hz, 3H, CH ₃)	[9][11]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 157.0 (C=O), 66.5 (OCH ₂), 22.5 (CH ₂ CH ₃), 10.5 (CH ₃)	[9]
IR (KBr, cm ⁻¹)	3422-3339 (N-H stretching), 1707 (C=O stretching), 1616 (N-H bending), 1211 (C-N stretching), 1056 (C-O stretching)	[2][11]
Mass Spectrum (EI)	m/z: 103 (M ⁺), 62, 45, 44, 43, 41, 29, 27	[1]

Experimental Protocols

Protocol 1: Synthesis of Propyl Carbamate from Propanol and Urea

This protocol describes a straightforward and classical method for the synthesis of **propyl carbamate**.

Reaction Scheme:

Materials:

- Urea ($\geq 99\%$)
- n-Propanol (anhydrous, $\geq 99.5\%$)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus
- Standard laboratory glassware
- Rotary evaporator

Procedure:

- To a round-bottom flask, add urea (1.0 eq) and an excess of n-propanol (e.g., 5-10 eq).
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
- Maintain the reflux for 12-24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the excess n-propanol under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield **propyl carbamate** as a white solid.

Quantitative Data (Expected):

Parameter	Value
Yield	60-80%
Purity (by NMR)	>95%

Protocol 2: N-Alkylation of Propyl Carbamate

This protocol details the N-alkylation of **propyl carbamate** using an iridium catalyst, a method that proceeds via a hydrogen autotransfer mechanism with an alcohol as the alkylating agent. [12]

Reaction Scheme:

Materials:

- **Propyl carbamate**
- Alcohol (e.g., benzyl alcohol)
- $[\text{Cp}^*\text{IrCl}_2]_2$ (pentamethylcyclopentadienyl iridium(III) chloride dimer)
- Sodium acetate (NaOAc)
- Schlenk tube
- Magnetic stirrer and stir bar
- Oil bath
- Inert atmosphere (Nitrogen or Argon)

- Column chromatography supplies (silica gel, solvents)

Procedure:

- To a Schlenk tube under an inert atmosphere, add **propyl carbamate** (1.0 eq), $[\text{Cp}^*\text{IrCl}_2]_2$ (e.g., 2.5 mol% Ir), and NaOAc (5.0 mol%).
- Add the alcohol (e.g., benzyl alcohol, 1.2 eq).
- Seal the Schlenk tube and heat the reaction mixture in an oil bath at 130 °C with stirring for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
- Combine the fractions containing the product and remove the solvent under reduced pressure to yield the N-alkylated **propyl carbamate**.

Quantitative Data (Example with Benzyl Alcohol):[12]

Parameter	Value
Yield	Up to 94%
Purity (by NMR)	>95%

Protocol 3: N-Formylation of Propyl Carbamate

This protocol outlines the N-formylation of **propyl carbamate** using carbon dioxide as a C1 source and a hydrosilane as the reducing agent, catalyzed by a zinc complex.[13][14]

Reaction Scheme:

Materials:

- Propyl carbamate
- Zinc acetate ($\text{Zn}(\text{OAc})_2$)
- 1,10-Phenanthroline (phen)
- Hydrosilane (e.g., phenylsilane, PhSiH_3)
- Acetonitrile (anhydrous)
- Stainless-steel autoclave
- Carbon dioxide (CO_2) gas
- Glovebox

Procedure:

- In a glovebox, add $\text{Zn}(\text{OAc})_2$ (e.g., 2 mol%), phen (6 mol%), **propyl carbamate** (1.0 eq), and anhydrous acetonitrile to a stainless-steel autoclave.
- Add the hydrosilane (e.g., PhSiH_3 , 1.0 eq).
- Seal the autoclave, remove it from the glovebox, and pressurize with CO_2 (e.g., 5 bar).
- Stir the reaction mixture at room temperature (25 °C) for 4-24 hours.
- Monitor the reaction progress by GC-MS analysis of aliquots.
- Upon completion, carefully vent the CO_2 .
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the N-formyl **propyl carbamate**.

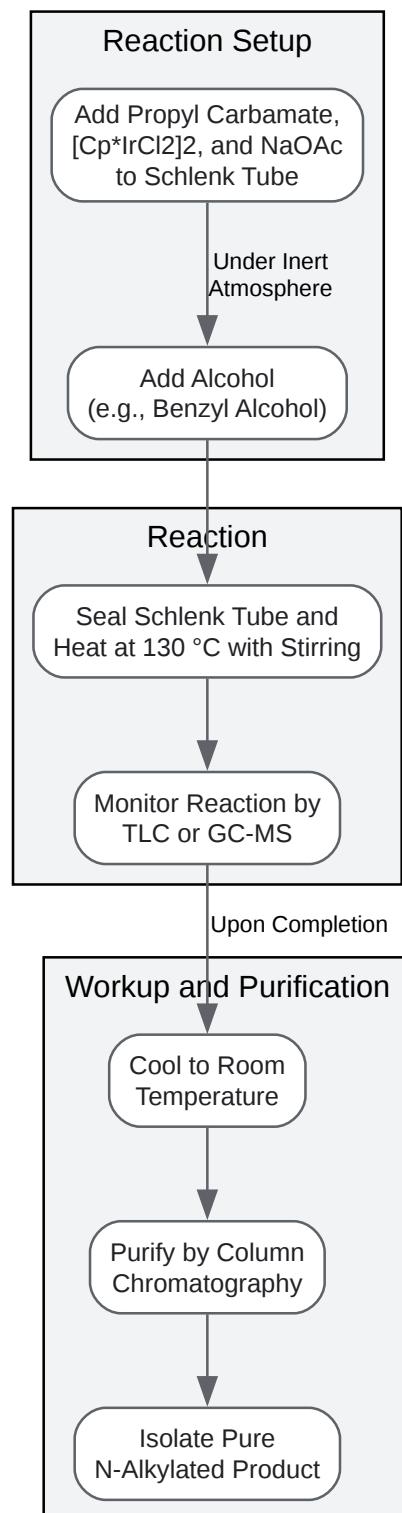
Quantitative Data (Expected):[\[13\]](#)[\[14\]](#)

Parameter	Value
Yield	60-80%
Purity (by NMR)	>95%

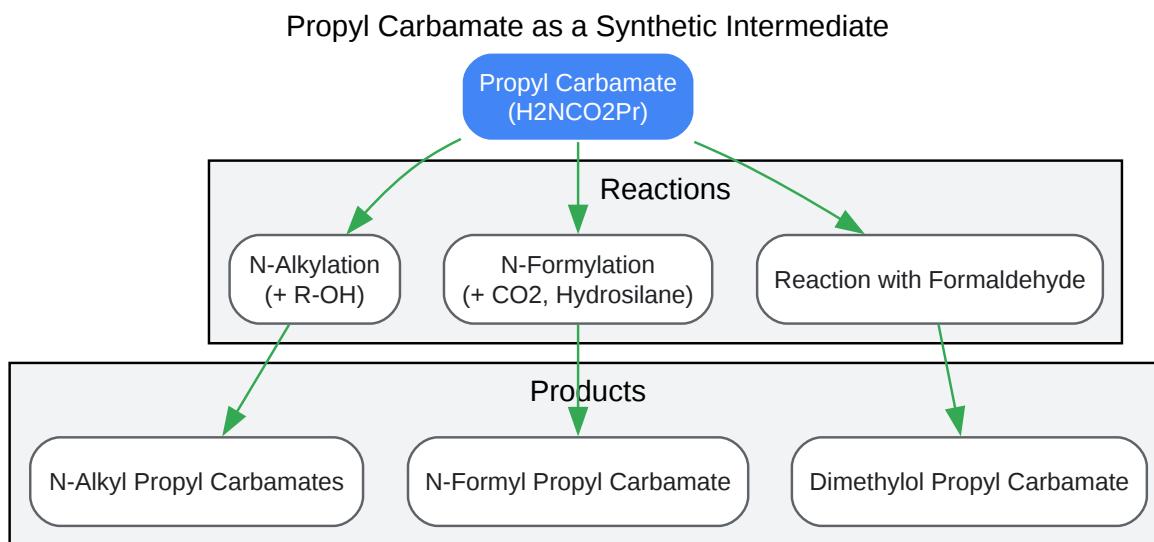
Visualizations

Experimental Workflow for N-Alkylation of Propyl Carbamate

Workflow for N-Alkylation of Propyl Carbamate

[Click to download full resolution via product page](#)**Caption: Workflow for the N-alkylation of propyl carbamate.**

Logical Relationship of Propyl Carbamate as an Intermediate



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Caption: Synthetic pathways originating from **propyl carbamate**.

Applications in Drug Development and Material Science

The carbamate functional group is a well-established pharmacophore and is present in numerous approved drugs.^{[1][2][3][4]} Carbamates can act as transition state analogues for amide hydrolysis, and their relative stability to hydrolysis makes them attractive as bioisosteres for amides in peptidomimetics.^[15] The N-H and carbonyl groups of the carbamate can participate in hydrogen bonding interactions with biological targets. By using **propyl carbamate** as an intermediate, medicinal chemists can introduce this key functionality and further elaborate the molecule through N-alkylation, N-acylation, or other modifications to explore structure-activity relationships.

In material science, **propyl carbamate** is a precursor to dimethylol **propyl carbamate**, which is used as a crosslinking agent in durable-press finishes for textiles.^{[5][6][7][8]} The reaction involves the condensation of formaldehyde with the N-H bonds of **propyl carbamate**. This

creates a resin that can form covalent bonds with cellulose fibers, imparting wrinkle resistance to fabrics. The protocols provided for N-alkylation and N-formylation demonstrate the potential for creating a diverse range of N-substituted carbamates that could be explored for the development of new polymers, coatings, and other advanced materials.

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